molecular formula C22H26N2OS B12476956 3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12476956
M. Wt: 366.5 g/mol
InChI Key: RUXWIACIDCNDCO-UHFFFAOYSA-N
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Description

3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin-1-one core and the introduction of the methyl and thiophene groups. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepin-1-one core.

    Introduction of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Thiophene Ring: This can be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-2-one
  • 3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-3-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the thiophene ring

Properties

Molecular Formula

C22H26N2OS

Molecular Weight

366.5 g/mol

IUPAC Name

2,3,9,9-tetramethyl-6-(5-methylthiophen-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H26N2OS/c1-12-8-15-16(9-13(12)2)24-21(19-7-6-14(3)26-19)20-17(23-15)10-22(4,5)11-18(20)25/h6-9,21,23-24H,10-11H2,1-5H3

InChI Key

RUXWIACIDCNDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2)C=C(C(=C4)C)C

Origin of Product

United States

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